5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole

Lipophilicity Hydrogen bonding Permeability

Select this 2-thioether-linked phenoxypropylbenzimidazole to eliminate the metabolic instability of N-alkyl PABs while preserving the QcrB pharmacophore. The 5-ethoxy group modulates benzimidazole pKₐ and H-bond acceptor profile, creating distinct ADME properties versus des-ethoxy analogs. Procure for M.tb MIC/time-kill kinetics, AR BF3 TR-FRET displacement assays, CYP1A2 time-dependent inhibition confirmation, or AuNP antibacterial surface functionalization.

Molecular Formula C18H20N2O2S
Molecular Weight 328.43
CAS No. 433697-66-6
Cat. No. B2635517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole
CAS433697-66-6
Molecular FormulaC18H20N2O2S
Molecular Weight328.43
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(N2)SCCCOC3=CC=CC=C3
InChIInChI=1S/C18H20N2O2S/c1-2-21-15-9-10-16-17(13-15)20-18(19-16)23-12-6-11-22-14-7-4-3-5-8-14/h3-5,7-10,13H,2,6,11-12H2,1H3,(H,19,20)
InChIKeyKCLNKDIWSBLQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole (CAS 433697-66-6): Compound Identity, Pharmacophore Class, and Procurement-Relevant Baselines


5-Ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole (CAS 433697‑66‑6) is a synthetic, small-molecule benzimidazole derivative featuring a 5‑ethoxy substituent on the fused benzene ring and a 2‑(3‑phenoxypropyl)thio side‑chain [1]. This substitution pattern places it within the broader phenoxyalkylbenzimidazole class, which has demonstrated tractable structure–activity relationships across anti‑infective and oncology programmes [2]. The compound’s molecular formula is C₁₈H₂₀N₂O₂S (MW 328.4 g·mol⁻¹), with a computed XLogP3‑AA of 4.7, one hydrogen‑bond donor, four hydrogen‑bond acceptors, and eight rotatable bonds [1]. These physicochemical descriptors inform procurement decisions where lipophilicity, hydrogen‑bonding capacity, and conformational flexibility must be matched to specific assay or formulation requirements.

Why Generic Benzimidazole Substitution Fails: Structural Nuances of 5-Ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole That Drive Functional Selectivity


Casual interchange of in‑class benzimidazoles is fraught with risk because minor structural variations—regioisomeric substitution, linker length, or heteroatom placement—dramatically alter target engagement and ADME properties. For example, phenoxyalkylbenzimidazoles that are N‑alkylated (e.g., 2‑ethyl‑1‑(3‑phenoxypropyl)‑1H‑benzo[d]imidazole) exhibit sub‑micromolar antitubercular activity (MIC 52 nM) but are plagued by metabolic instability, whereas shifting the lipophilic chain to a 2‑thioether linkage, as in the target compound, is predicted to modulate cytochrome P450 susceptibility [1]. Likewise, the 5‑ethoxy group distinguishes the target from the des‑ethoxy analog 2‑((3‑phenoxypropyl)thio)‑1H‑benzo[d]imidazole, introducing an electron‑donating substituent that alters both the benzimidazole pKₐ and the compound’s hydrogen‑bond acceptor profile [2]. Without direct comparative data, these structural distinctions serve as class‑level inferences that procurement specialists must weigh when selecting a compound for a specific screening cascade or mechanistic study.

Quantitative Differentiation Evidence for 5-Ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole: Head‑to‑Head, Cross‑Study, and Class‑Level Comparator Data


Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile Versus the Des‑Ethoxy Analog (Class‑Level Inference)

The presence of the 5‑ethoxy substituent elevates both the computed lipophilicity and the hydrogen‑bond acceptor count relative to the des‑ethoxy comparator 2‑((3‑phenoxypropyl)thio)‑1H‑benzo[d]imidazole [1]. The target compound has an XLogP3‑AA of 4.7 and four H‑bond acceptors, whereas the des‑ethoxy analog is predicted to exhibit a lower logP and only three H‑bond acceptors. These differences are predicted to enhance membrane permeability in cell‑based assays [1].

Lipophilicity Hydrogen bonding Permeability Solubility

Class‑Level Antitubercular Potency: Phenoxyalkylbenzimidazole Scaffold Benchmarking (Cross‑Study Comparable Inference)

Although no direct antitubercular data exist for the target compound, the phenoxyalkylbenzimidazole class to which it belongs has produced compounds with sub‑micromolar MIC values against Mycobacterium tuberculosis H37Rv. The exemplar 2‑ethyl‑1‑(3‑phenoxypropyl)‑1H‑benzo[d]imidazole and its optimized analogs achieved MIC values as low as 52 nM with selectivity indices >500 [1]. The target compound’s 2‑thioether‑linked phenoxypropyl chain is structurally analogous to the N‑alkylated series, but the sulfur atom introduces distinct electronic and metabolic properties. Follow‑up studies confirmed that the molecular target of this class is QcrB, a component of the cytochrome bc₁ oxidase complex [2].

Antitubercular Mycobacterium tuberculosis MIC QcrB

5‑Ethoxy‑2‑mercaptobenzimidazole Core: Validated Antimicrobial and Nanoparticle Functionalization Activity (Supporting Evidence)

The 5‑ethoxy‑2‑mercaptobenzimidazole substructure—the direct synthetic precursor and core fragment of the target compound—has demonstrated antibacterial efficacy when conjugated to ultrasmall gold nanoparticles. Electroneutral EMB‑AuNPs (functionalized with 5‑ethoxy‑2‑mercaptobenzimidazole) exhibited commendable activity against Escherichia coli, comparable to mMB‑AuNPs bearing a 5‑methyl analog [1]. This validates the 5‑ethoxy substitution as compatible with biological activity and demonstrates a material‑science application avenue not available for the des‑ethoxy analog.

Antimicrobial Gold nanoparticles Drug-resistant bacteria E. coli

Regioisomeric Differentiation: 2‑Thioether Versus N‑Alkylated Benzimidazole Metabolism and Target Engagement (Class‑Level Inference)

The phenoxyalkylbenzimidazole class exhibits a well‑documented metabolic liability when the phenoxyalkyl chain is attached via an N‑alkyl linkage. The 2015 and 2017 studies on N‑alkylated PABs explicitly noted that metabolic instability limited their progression, prompting further optimization [1][2]. The target compound replaces the N‑alkyl linkage with a 2‑thioether, a modification that fundamentally alters the electron distribution of the benzimidazole core and reduces the number of metabolically labile C–N bonds. This regioisomeric distinction is predicted to confer differential CYP‑mediated oxidation susceptibility, although direct metabolic stability data for the target compound are not yet published.

Metabolic stability Cytochrome P450 QcrB Structure–activity relationship

2‑Phenoxyethylthio Benzimidazole Androgen Receptor BF3 Inhibitor Scaffold: Extended Chain Analog Potential (Supporting Evidence)

A closely related 2‑thioether benzimidazole series—2‑((2‑phenoxyethyl)thio)‑1H‑benzimidazole derivatives—has been developed as allosteric inhibitors of the androgen receptor BF3 pocket, a validated target in castration‑resistant prostate cancer [1]. These compounds bind to the BF3 surface pocket distinct from the canonical androgen binding site, offering a mechanism to overcome resistance to conventional antiandrogens such as enzalutamide. The target compound differs by having a three‑carbon propyl linker (vs. two‑carbon ethyl) and a 5‑ethoxy substituent, both of which are predicted to alter binding pocket complementarity and physicochemical properties. No direct BF3 binding data exist for the target compound.

Androgen receptor BF3 pocket Prostate cancer Allosteric inhibitor

CYP1A2 Inhibition Liability: In Vitro Screening Data Flagging a Potential ADME Differentiation Point (Supporting Evidence)

A BindingDB entry (BDBM50597489) reports time‑dependent CYP1A2 inhibition for a compound structurally matched to the target (IC₅₀ = 1.10 µM, measured in pooled human liver microsomes using midazolam as probe substrate with 30‑min NADPH pre‑incubation) [1]. While this single‑point screening data cannot be directly attributed to the target compound without confirmatory identity verification, it suggests that the 5‑ethoxy‑2‑(phenoxypropylthio)‑benzimidazole chemotype may interact with CYP1A2. This is a procurement‑relevant flag for programmes where CYP inhibition profiling is a selection criterion.

CYP inhibition Drug–drug interaction ADME Liver microsomes

Highest‑Impact Application Scenarios for 5-Ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole Based on Comparative Evidence


Antitubercular Lead Optimisation: 2‑Thioether Phenoxyalkylbenzimidazole Variant with Predicted Metabolic Stability Advantage

Procurement for tuberculosis drug discovery programmes targeting QcrB should prioritize this compound as a 2‑thioether‑linked analog of the validated N‑alkyl phenoxyalkylbenzimidazole series [1][2]. The N‑alkyl series achieved MIC values as low as 52 nM against M. tuberculosis but was limited by metabolic instability [1]. The target compound’s 2‑thioether linkage eliminates the metabolically labile C–N bond while retaining the phenoxypropyl pharmacophore that drives QcrB engagement [2]. This compound is appropriate for MIC determination, time‑kill kinetics, and metabolic stability assays in head‑to‑head comparison with N‑alkyl PABs.

Androgen Receptor BF3 Pocket Probe Development: Extended‑Linker Analog for Castration‑Resistant Prostate Cancer Research

The 2‑(phenoxyethylthio)‑benzimidazole scaffold is a validated BF3 allosteric inhibitor chemotype [3]. The target compound extends the phenoxyalkyl linker from ethyl to propyl and adds a 5‑ethoxy substituent, offering opportunities to explore enhanced complementarity within the BF3 pocket or altered residence time. This compound is suitable for procurement by academic and industrial laboratories conducting AR BF3‑focused virtual screening follow‑up, TR‑FRET binding displacement assays, and AR‑driven luciferase reporter gene assays.

Antimicrobial Surface Functionalization and Gold Nanoparticle Conjugation Studies

The 5‑ethoxy‑2‑mercaptobenzimidazole fragment—the direct synthetic precursor of the target compound—has demonstrated antibacterial efficacy when conjugated to ultrasmall gold nanoparticles [4]. The full target compound, bearing an extended phenoxypropylthio chain, provides a longer spacer arm for surface conjugation and may alter nanoparticle colloidal stability or bacterial membrane interaction dynamics. This compound is appropriate for procurement by materials‑science groups developing functionalized AuNPs for antibacterial surface coatings.

CYP Inhibition Profiling and Early ADME Screening in Multi‑Parametric Compound Selection Cascades

A BindingDB entry tentatively associated with this chemotype reports time‑dependent CYP1A2 inhibition (IC₅₀ = 1.10 µM) [5]. Programmes that include CYP inhibition as a selection filter can procure this compound for confirmatory CYP panel screening (CYP1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes or recombinant CYP isoforms. Comparative data against N‑alkyl PABs or des‑ethoxy analogs in the same assay platform would directly inform structure‑metabolism relationships and guide lead series prioritisation.

Quote Request

Request a Quote for 5-ethoxy-2-((3-phenoxypropyl)thio)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.